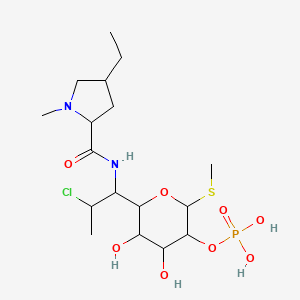

Clindamycin B 2-phosphate

Description

BenchChem offers high-quality Clindamycin B 2-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clindamycin B 2-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32ClN2O8PS |

|---|---|

Molecular Weight |

490.9 g/mol |

IUPAC Name |

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26) |

InChI Key |

GOTDPKVMVWZIIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Origin of Product |

United States |

Pathways of Formation As an Impurity in Clindamycin Phosphate Synthesis

Clindamycin (B1669177) B 2-phosphate primarily emerges as a process-related impurity during the production and storage of clindamycin phosphate (B84403). Its formation can occur through several degradation pathways and synthetic side reactions.

During the synthesis of clindamycin phosphate, which involves the phosphorylation of clindamycin, various isomers can be formed if reaction conditions are not meticulously controlled. Clindamycin B 2-phosphate is one such isomer that can arise. Degradation of clindamycin phosphate can also lead to the formation of this impurity. researchgate.net Studies have indicated that under certain pH and temperature conditions, hydrolytic degradation of clindamycin phosphate can yield not only clindamycin but also lincomycin-2-phosphate and a small amount of clindamycin B 2-phosphate. researchgate.net

The structural difference between clindamycin and its "B" form lies in the substitution at the 4-position of the pyrrolidine (B122466) ring. Clindamycin possesses a propyl group, whereas clindamycin B has an ethyl group. synzeal.com This seemingly minor structural variance can impact the compound's chromatographic behavior, necessitating specific analytical methods for separation and quantification.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been developed to effectively separate and identify clindamycin B 2-phosphate from clindamycin phosphate and other related impurities like lincomycin (B1675468), 7-epilincomycin-2-phosphate, and lincomycin-2-phosphate. researchgate.net

Table 1: Key Impurities in Clindamycin Phosphate Synthesis

| Impurity Name | Chemical Relationship to Clindamycin Phosphate | Method of Detection |

|---|---|---|

| Clindamycin B 2-phosphate | Process-related impurity and degradation product. | HPLC-MS/MS researchgate.net |

| Lincomycin-2-phosphate | Degradation product. researchgate.net | HPLC-MS/MS researchgate.net |

| Clindamycin | Principal degradation product. researchgate.net | HPLC with UV detection researchgate.net |

| 7-epilincomycin-2-phosphate | Related substance. researchgate.net | HPLC-MS/MS researchgate.net |

| Lincomycin | Related substance. researchgate.net | HPLC-MS/MS researchgate.net |

Semisynthetic Origins from Lincomycin Analogues

The journey to clindamycin (B1669177) and its derivatives, including Clindamycin B 2-phosphate, begins with lincomycin (B1675468), a natural antibiotic isolated from Streptomyces lincolnensis. Clindamycin itself is a semisynthetic antibiotic derived from lincomycin through a chemical modification where the 7-hydroxyl group is replaced by a chlorine atom with an inversion of configuration. drugbank.com This modification significantly enhances its antibacterial activity.

Clindamycin B is an analogue of clindamycin, differing by the presence of an ethyl group instead of a propyl group at the C-4 position of the proline moiety. Consequently, Clindamycin B 2-phosphate is a semi-synthetic derivative that originates from the chemical modification of lincomycin analogues. biosynth.com The synthesis of clindamycin phosphate (B84403) involves the phosphorylation of clindamycin, a process that can be complex and lead to the formation of various byproducts. google.comgoogle.com

The synthesis of clindamycin phosphate from clindamycin hydrochloride often involves protecting the hydroxyl groups at the 3 and 4 positions before the phosphorylation step. google.comgoogle.com Following phosphorylation, the protecting groups are removed to yield the final product. google.com It is within these intricate synthetic and purification steps that impurities such as Clindamycin B 2-phosphate can be co-produced.

Targeted Preparation Methods for Analytical Standards

Role of Clindamycin B 2-Phosphate as a Degradation Product

Clindamycin B 2-phosphate is recognized as a principal degradation product of Clindamycin 2-phosphate, found in both the bulk drug and its formulations. clearsynth.compharmaffiliates.com Its presence is a key indicator of the stability challenges associated with clindamycin phosphate.

Identification in Clindamycin Phosphate Degradation Experiments

The identification of clindamycin B 2-phosphate and other related substances in clindamycin phosphate injections has been accomplished through advanced analytical techniques. A high-performance liquid chromatography/electrospray ionization tandem mass spectrometric (HPLC/ESI-MS/MS) method has been successfully developed for the rapid identification of clindamycin phosphate and its degradation products. nih.gov In these experiments, clindamycin B 2-phosphate is identified alongside other related substances, including lincomycin, clindamycin, and other phosphate esters. nih.gov The use of liquid chromatography-mass spectrometry (LC-MS) is crucial in these studies for the identification of major degradation products. magtechjournal.comresearchgate.net

Influence of Environmental Factors on Formation (e.g., thermal degradation)

The formation of clindamycin B 2-phosphate is significantly influenced by environmental factors, particularly temperature. Thermal degradation studies on clindamycin phosphate injections have shown that heating leads to an increase in the content of major impurities, including what is presumed to be clindamycin B 2-phosphate. magtechjournal.com Clindamycin phosphate is known to be thermally unstable, making it unsuitable for moist heat sterilization. magtechjournal.comnih.gov The degradation of clindamycin phosphate in emulgel formulations was also observed to increase with rising temperatures, with significant changes noted at 30˚C, 50˚C, and 70˚C. journal-jps.com

Degradative Routes of Clindamycin Phosphates

The degradation of clindamycin phosphates proceeds through several chemical pathways. The stability of clindamycin 2-phosphate is pH-dependent, with different reactions predominating at different pH levels. researchgate.net

Phosphate Ester Hydrolysis

One of the primary degradation routes for clindamycin 2-phosphate is the hydrolysis of the phosphate ester. researchgate.net This reaction is particularly predominant at a pH of less than 6. researchgate.net In this process, the phosphate group is cleaved from the clindamycin molecule. medchemexpress.commedchemexpress.com This hydrolysis can be catalyzed by phosphatases and is a key step in the in vivo conversion of the prodrug clindamycin phosphate to the active clindamycin. nih.gov The rate of this hydrolysis can be influenced by the presence of inorganic phosphate, which can act as a competitive inhibitor of the phosphatase enzymes. oup.com

Thioglycoside Hydrolysis

Another significant degradation pathway, especially at low pH (less than 6), is the hydrolysis of the thioglycoside bond. researchgate.netpharmacylibrary.com This reaction involves the cleavage of the bond connecting the sugar moiety to the sulfur atom. researchgate.net Studies have shown that in the pH range of 0.4-4, the major degradation pathway for clindamycin is the hydrolysis of the thioglycoside linkage. researchgate.net This process is less favorable for sulfur analogues compared to their O-linked counterparts, making thioglycosides generally more resistant to acid-catalyzed hydrolysis. nih.gov

Scission of 7(S)-Chloro to 7(R)-Hydroxyl Analogues

At a pH greater than 6, a key degradation route for clindamycin 2-phosphate is the scission of the 7(S)-chloro group, leading to the formation of the 7(R)-hydroxyl analogue. researchgate.net This conversion results in the formation of lincomycin from clindamycin. researchgate.net This reaction is a major degradative pathway in the pH range of 5-10. researchgate.net Clindamycin itself is a semi-synthetic derivative of lincomycin, created by a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of the parent compound. nih.govnitrkl.ac.inwikipedia.orgnih.gov

Stability Considerations for Clindamycin B 2-Phosphate within Formulations

The stability of Clindamycin B 2-Phosphate in pharmaceutical formulations is a complex interplay of its aqueous environment and the pH of the medium. Understanding these factors is paramount for developing robust and effective topical and parenteral products.

Aqueous Stability Profiles

Clindamycin B 2-Phosphate, a phosphate ester prodrug of clindamycin B, is specifically designed to enhance water solubility. However, this solubility also exposes it to potential hydrolytic degradation in aqueous solutions. Stability studies are crucial to define optimal storage conditions and shelf-life.

Research has shown that aqueous solutions of clindamycin phosphate are relatively stable under controlled conditions. In one study, a 1% clindamycin phosphate aqueous solution maintained 91% of its initial concentration after 180 days when stored at 5°C, and 90% when stored at 25°C. jst.go.jp Another study indicated that less than 10% decomposition occurs over two years at 25°C when the pH is maintained between 3.5 and 6.5. ashp.org

The primary degradation pathways in aqueous solutions involve the hydrolysis of the phosphate ester and the thioglycoside linkage. researchgate.netresearchgate.net At pH levels below 6, these two pathways are the predominant routes of degradation. researchgate.netresearchgate.net One of the identified degradation products in solution is lincomycin-2-phosphate. jst.go.jp

Table 1: Aqueous Stability of 1% Clindamycin Phosphate Solution Over 180 Days jst.go.jp

| Storage Temperature | Percentage of Initial Activity Retained |

|---|---|

| 5°C | 91% |

This interactive table summarizes the retention of activity in a 1% aqueous solution of clindamycin phosphate over a 180-day period at two different storage temperatures.

pH-Rate Dependency of Degradation

The rate of degradation of Clindamycin B 2-Phosphate is highly dependent on the pH of the formulation. The compound exhibits maximum stability in the pH range of 3.5 to 6.5. ashp.orgresearchgate.net Within this optimal window, the molecule is most resistant to degradation.

Outside of this range, the degradation accelerates significantly. At pH values below 4, the stability of clindamycin phosphate formulations has been observed to decrease. researchgate.nettandfonline.com This is primarily due to the hydrolysis of the thioglycoside linkage, which is favored under acidic conditions. researchgate.net

Conversely, under alkaline conditions (pH greater than 6), a different degradation pathway becomes dominant: the scission of the 7(S)-chloro group to form the 7(R)-OH analog, which is a lincomycin-related substance. researchgate.netresearchgate.net Hydrolysis of the ester bond also accelerates under alkaline conditions. This pH-dependent behavior underscores the necessity of careful pH control in the formulation of products containing Clindamycin B 2-Phosphate.

Table 2: pH-Dependent Degradation Pathways of Clindamycin 2-Phosphate researchgate.netresearchgate.net

| pH Range | Predominant Degradation Pathway(s) |

|---|---|

| < 6 | Phosphate ester hydrolysis, Thioglycoside hydrolysis |

This interactive table illustrates the primary degradation routes for clindamycin 2-phosphate at different pH levels.

Analytical and Bioanalytical Methodologies for Clindamycin B 2 Phosphate Characterization

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of Clindamycin (B1669177) B 2-phosphate, enabling its separation from the active pharmaceutical ingredient and other related impurities. High-performance liquid chromatography (HPLC) is the most widely utilized technique for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profilingusp.orgusp.orgcore.ac.uknih.govscirp.orgugm.ac.id

HPLC methods are instrumental in determining the purity of Clindamycin Phosphate (B84403) and profiling its impurities, including Clindamycin B 2-phosphate. These methods are validated to be specific, linear, accurate, and precise. usp.orgusp.org

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for Clindamycin B 2-phosphate and its related compounds. nih.govnih.gov Method development involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

Several studies have focused on developing robust RP-HPLC methods. nih.gov The selection of an appropriate stationary phase, such as C8 or C18 columns, is a critical first step. usp.orgcore.ac.uknih.gov For instance, a Zorbax Eclipse XDB C8 column (250 × 4.6 mm, 5 µm) has been successfully used for the analysis of Clindamycin Phosphate and its impurities. usp.orgusp.org Another method utilized an XBridge C18 column (50 × 4.6 mm, 3.5 µm) to achieve optimal separation. nih.gov

The development process also involves evaluating different mobile phase compositions and pH levels to ensure adequate resolution between Clindamycin B 2-phosphate and other closely related compounds. nih.govscirp.org

Table 1: Examples of Stationary Phases Used in RP-HPLC for Clindamycin Phosphates

| Stationary Phase | Dimensions | Particle Size | Application |

|---|---|---|---|

| Zorbax Eclipse XDB C8 | 250 × 4.6 mm | 5 µm | Purity and Impurity Profiling usp.orgusp.org |

| XBridge C18 | 50 × 4.6 mm | 3.5 µm | Simultaneous Estimation with other compounds nih.gov |

| ACE 5 C18 | 250 x 4.6mm | 5µm | Determination in human plasma core.ac.uk |

| Hypersil ODS | 250 x 4.6 mm | 5 µm | Separation from related substances nih.gov |

Both gradient and isocratic elution strategies are employed in the HPLC analysis of Clindamycin B 2-phosphate. The choice between the two depends on the complexity of the sample matrix and the required resolution. danaher.combiotage.comnih.gov

Isocratic Elution: This method uses a constant mobile phase composition throughout the analysis. danaher.combiotage.com It is simpler and often results in more reproducible retention times. danaher.com An isocratic method was developed for the determination of clindamycin in human plasma using a mobile phase of phosphate buffer (pH 3) and acetonitrile (70:30 v/v). core.ac.uk Another isocratic method for separating clindamycin from its related substances used a mobile phase of acetonitrile, phosphate buffer (pH 6.0), and water (35:40:25, v/v/v). nih.gov

Gradient Elution: This strategy involves changing the mobile phase composition during the analytical run. danaher.combiotage.com It is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, leading to improved peak shapes and shorter analysis times. danaher.comphenomenex.commastelf.com A gradient reversed-phase HPLC method was developed for the assay and organic impurity analysis of Clindamycin Phosphate Injection. usp.orgusp.org Another gradient method was developed for the simultaneous estimation of clindamycin phosphate and other compounds in topical gel formulations. nih.gov

Table 2: Comparison of Elution Strategies

| Elution Strategy | Mobile Phase Composition | Advantages | Disadvantages |

|---|---|---|---|

| Isocratic | Constant | Simple, reproducible, stable baseline danaher.com | Longer run times for complex samples, peak broadening biotage.com |

| Gradient | Varies during run | Better resolution for complex mixtures, shorter analysis times, sharper peaks danaher.combiotage.com | More complex method development, potential for baseline drift danaher.com |

The composition and pH of the mobile phase are critical parameters that significantly influence the retention and resolution of Clindamycin B 2-phosphate. Optimization of these factors is essential for developing a selective and robust HPLC method.

Commonly used mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). core.ac.uknih.govugm.ac.id The pH of the aqueous buffer plays a crucial role in controlling the ionization state of the analyte, thereby affecting its retention on the reversed-phase column. For instance, an acidic pH (e.g., pH 2.5 to 3.5) is often employed to ensure the compound is in a single ionic form, leading to better peak shape and reproducibility. core.ac.uknih.govugm.ac.id

In one method, a mobile phase consisting of a variable mixture of pH 2.50 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran with gradient elution was used. nih.gov Another study utilized a mobile phase of phosphate buffer (pH 3) and acetonitrile (70:30 v/v) for the determination of clindamycin. core.ac.uk The optimization process may also involve the use of additives like triethylamine to improve peak symmetry. scirp.org

Preparative Chromatography for Isolation of Clindamycin B 2-Phosphatecore.ac.ukugm.ac.id

Preparative HPLC is a powerful technique for isolating sufficient quantities of Clindamycin B 2-phosphate for further structural characterization and for use as a reference standard. The principles of preparative chromatography are similar to analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates.

Reversed-phase preparative HPLC is commonly used for the isolation of impurities from Clindamycin Phosphate raw material. nih.gov The conditions for preparative chromatography are often determined based on the retention behavior observed during analytical HPLC. google.comgoogle.com By collecting the fraction corresponding to the retention time of Clindamycin B 2-phosphate, a purified sample can be obtained.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of Clindamycin B 2-phosphate. When coupled with HPLC (LC-MS), it provides both chromatographic separation and mass information, enabling the unambiguous identification of impurities. nih.govresearchgate.net

A high-performance liquid chromatography/electrospray ionization tandem mass spectrometric (HPLC/ESI-MS/MS) method has been developed for the rapid identification of clindamycin phosphate and its related substances, including clindamycin B-2-phosphate. nih.govresearchgate.net Detection is typically performed using a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) with an ESI source in positive mode. nih.govresearchgate.net

The molecular weights of impurities in the raw material of Clindamycin Phosphate are determined using LC-MS. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the quasi-molecular ions are fragmented to produce characteristic product ions. By analyzing the fragmentation patterns, the structure of Clindamycin B 2-phosphate can be confirmed. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Table 3: Mass Spectrometric Data for Clindamycin B 2-phosphate

| Technique | Ionization Mode | Measured m/z | Information Obtained |

|---|---|---|---|

| LC-MS | ESI Positive | [M+H]⁺ | Molecular Weight Determination nih.govgoogle.com |

| HPLC/ESI-MS/MS | ESI Positive | Precursor and Product Ions | Structural Elucidation via Fragmentation Pathways nih.govresearchgate.net |

| HR-MS | - | Accurate Mass | Elemental Composition nih.gov |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) stands as a powerful and widely adopted technique for the analysis of Clindamycin B 2-phosphate. nih.govresearchgate.netresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

In a typical LC-ESI-MS/MS setup, the sample is first injected into an HPLC system where Clindamycin B 2-phosphate is separated from clindamycin phosphate and other related impurities. The separation is often achieved using a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. usp.orgugm.ac.id The separated compounds then enter the electrospray ionization (ESI) source of the mass spectrometer. ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions of the analytes. These ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS) is particularly useful for the unambiguous identification of Clindamycin B 2-phosphate. In this mode, the precursor ion corresponding to the protonated molecule of Clindamycin B 2-phosphate is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for the compound. nih.govresearchgate.net This high degree of specificity allows for the confident identification of Clindamycin B 2-phosphate even in complex matrices. nih.govresearchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) for Accurate Mass Determination

For the precise determination of the elemental composition of Clindamycin B 2-phosphate, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) is an invaluable tool. nih.govresearchgate.net Q-TOF mass spectrometers are hybrid instruments that couple a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high resolution and accurate mass measurement capabilities.

The accurate mass measurement of the molecular ion of Clindamycin B 2-phosphate allows for the calculation of its elemental formula with a high degree of confidence. This is a critical step in the structural elucidation process and helps to differentiate it from other compounds that may have the same nominal mass. The high mass accuracy of Q-TOFMS, typically in the low parts-per-million (ppm) range, significantly reduces the number of possible elemental compositions for a given mass, thereby increasing the certainty of identification. nih.gov

Fragmentation Pathway Analysis for Molecular Structure Confirmation

The analysis of the fragmentation pathways of Clindamycin B 2-phosphate obtained from MS/MS experiments provides detailed information about its molecular structure, confirming its identity. nih.govresearchgate.net By examining the product ions formed during collision-induced dissociation, it is possible to deduce the connectivity of atoms within the molecule.

The positive ESI-MS/MS spectra of lincosamides, including Clindamycin B 2-phosphate, exhibit characteristic fragmentation patterns. researchgate.netresearchgate.net Common fragmentation pathways include the neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (CH₃SH). researchgate.netresearchgate.net Additionally, the presence of specific fragment ions corresponding to the 3-ethyl-N-methylpyrrolidine residue can be diagnostic for Clindamycin B and its derivatives. researchgate.netresearchgate.net By comparing the fragmentation pattern of a suspected Clindamycin B 2-phosphate peak with that of a reference standard or with previously reported data, its molecular structure can be confidently confirmed. nih.govresearchgate.net

Spectrophotometric Detection Methods (e.g., UV Detection)

While mass spectrometry provides highly specific data, spectrophotometric methods, particularly Ultraviolet (UV) detection coupled with HPLC, are also widely used for the analysis of Clindamycin B 2-phosphate, especially in quality control settings. usp.orgusp.org

Clindamycin and its related compounds, including Clindamycin B 2-phosphate, exhibit weak UV absorption in the low-wavelength range. acs.organalchemres.org The detection is typically performed at wavelengths around 205 nm or 210 nm. usp.orgijpbs.comugm.ac.id A photodiode array (PDA) detector is often employed, which can acquire the entire UV spectrum of a peak, providing additional information for peak identification and purity assessment. usp.orgusp.org The use of HPLC with UV detection offers a robust and reliable method for the routine analysis of Clindamycin B 2-phosphate in pharmaceutical formulations. usp.org

Validation of Analytical Methods for Research and Quality Control

The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose in both research and quality control environments. usp.orgusp.org Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of Clindamycin B 2-phosphate. Key validation parameters include specificity, selectivity, linearity, and quantitative range. usp.orgusp.org

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. usp.org For the analysis of Clindamycin B 2-phosphate, this means the method must be able to distinguish it from clindamycin, clindamycin phosphate, and other related impurities. researchgate.netusp.org Chromatographic methods like HPLC are inherently selective as they separate the different components of a mixture before detection. usp.org The selectivity of an HPLC method can be demonstrated by showing that the peaks for Clindamycin B 2-phosphate and other related substances are well-resolved. usp.org In mass spectrometry, the unique fragmentation patterns of each compound provide a high degree of specificity. nih.govresearchgate.net

Selectivity was also investigated for a colorimetric sensing method using Au@Ag core-shell nanoparticles, where the system showed good selectivity for clindamycin in the presence of various potential interfering substances like sugars, amino acids, and inorganic ions. acs.org

Linearity and Quantitative Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. usp.orgijpbs.com The quantitative range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantitative determination of Clindamycin B 2-phosphate, a calibration curve is typically constructed by plotting the analytical response (e.g., peak area in chromatography or absorbance in spectrophotometry) versus the concentration of a series of reference standards. The linearity of the method is then evaluated by calculating the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. ijpbs.com

Several studies have demonstrated the linearity of analytical methods for clindamycin and its related compounds over specific concentration ranges. For instance, a UV spectrophotometric method for clindamycin phosphate showed linearity in the concentration range of 5-30 µg/mL. ijpbs.com Another study using a derivative spectrophotometric method for clindamycin phosphate established a linear range of 60–1200 μg/ml. nih.gov An HPLC method for clindamycin in plasma demonstrated linearity from 0.5 to 100 μg/mL. nih.gov

Table 1: Summary of Analytical Methodologies for Clindamycin B 2-Phosphate

| Methodology | Principle | Application | Key Findings |

|---|---|---|---|

| LC-ESI-MS/MS | Combines HPLC separation with sensitive and selective mass spectrometric detection. nih.govresearchgate.netresearchgate.net | Identification and structural confirmation of Clindamycin B 2-phosphate. nih.govresearchgate.net | Provides characteristic fragmentation patterns for unambiguous identification. nih.govresearchgate.net |

| Q-TOFMS | Provides high-resolution and accurate mass measurements. nih.govresearchgate.net | Accurate mass determination for elemental composition analysis. nih.gov | Enables confident determination of the molecular formula. nih.gov |

| Fragmentation Pathway Analysis | Elucidation of molecular structure based on MS/MS fragmentation patterns. nih.govresearchgate.net | Confirmation of the molecular structure of Clindamycin B 2-phosphate. nih.govresearchgate.net | Identifies characteristic neutral losses and fragment ions. researchgate.netresearchgate.net |

| Spectrophotometric Detection (UV) | Measures the absorption of UV light by the analyte. usp.orgijpbs.com | Routine quantification in quality control. usp.org | Detection is typically performed at low wavelengths (e.g., 205-210 nm). usp.orgijpbs.com |

Table 2: Validation Parameters for Analytical Methods

| Validation Parameter | Description | Importance for Clindamycin B 2-Phosphate Analysis |

|---|---|---|

| Specificity and Selectivity | The ability to differentiate the analyte from other components. usp.org | Crucial for distinguishing Clindamycin B 2-phosphate from clindamycin and other related impurities. researchgate.netusp.org |

| Linearity and Quantitative Range | The proportionality of the analytical signal to the analyte concentration over a defined range. usp.orgijpbs.com | Essential for accurate quantification of Clindamycin B 2-phosphate in samples. |

Accuracy, Precision, and Robustness

The validation of an analytical method for Clindamycin B 2-phosphate characterization confirms that it provides dependable results. This is established through the evaluation of its accuracy, precision, and robustness.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added amount that is detected by the analytical method is calculated. For the analysis of impurities in Clindamycin Phosphate injections, a validated HPLC method demonstrated high accuracy. The average recovery for various impurities, including Clindamycin B 2-phosphate, was found to be within 100 ± 20.0% at a 0.10% spiked level pharmaffiliates.com. Another study validated an HPLC method where the recovery for Clindamycin Phosphate was between 98.9% and 100.6% researchgate.net.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) assesses the precision over a short interval with the same analyst and instrument. Intermediate precision (inter-day precision) evaluates the method's performance under varied conditions, such as different days, analysts, or equipment. In a validated HPLC method for Clindamycin Phosphate and its impurities, the %RSD for the recovery of impurities was ≤ 10.0% for six spiked sample solutions at the 0.10% level, indicating good precision pharmaffiliates.com. Another study showed a %RSD of less than 2% for the entire study, confirming the method's precision researchgate.net.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters can include the flow rate of the mobile phase, the column temperature, the pH of the mobile phase, and the composition of the mobile phase. A study on a stability-indicating HPLC method for Clindamycin Phosphate demonstrated robustness by intentionally varying these parameters. The method was found to be robust as the system suitability parameters remained within the acceptance criteria despite these small changes pharmaffiliates.com.

Table 1: Accuracy and Precision Data for an HPLC Method for Clindamycin Impurities

| Parameter | Specification | Result |

|---|---|---|

| Accuracy (Recovery) | Average recovery at 0.10% spiked level within 100 ± 20.0% | Complies |

| Precision (%RSD) | %RSD of the recovery for 6 spiked samples at 0.10% level ≤ 10.0% | Complies |

Table 2: Example of Robustness Testing for a Clindamycin Phosphate HPLC Method

| Parameter Varied | Variation | System Suitability | Result |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min | Theoretical plates > 2000, Tailing factor < 2 | Unaffected |

| Mobile Phase Composition | ± 10% organic content | Theoretical plates > 2000, Tailing factor < 2 | Unaffected |

| Wavelength of Detection | ± 5 nm | Theoretical plates > 2000, Tailing factor < 2 | Unaffected |

| Column Oven Temperature | ± 5°C | Theoretical plates > 2000, Tailing factor < 2 | Unaffected |

| pH of Buffer | ± 0.2 units | Theoretical plates > 2000, Tailing factor < 2 | Unaffected |

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the analysis of impurities, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the analysis of Clindamycin B 2-phosphate and other impurities in Clindamycin Phosphate injections, a validated HPLC method established the LOQ at 0.05% of the sample nominal concentration nih.govsynthinkchemicals.com. This ensures that even very low levels of impurities can be accurately measured, which is critical for controlling the quality of the drug product. Another study determined the LOD and LOQ for Clindamycin to be 5.39 µg/ml and 16.32 µg/ml, respectively google.com.

Table 3: Limits of Detection and Quantification for Clindamycin B 2-Phosphate

| Parameter | Method | Value |

|---|---|---|

| Limit of Quantification (LOQ) | HPLC | 0.05% of sample nominal concentration nih.govsynthinkchemicals.com |

| Limit of Detection (LOD) | HPLC | 5.39 µg/ml |

| Limit of Quantification (LOQ) | HPLC | 16.32 µg/ml |

Comparative Analysis of Impurity Profiles Across Different Manufacturing Batches

The analysis of impurity profiles across different manufacturing batches is a critical component of quality control in the pharmaceutical industry. This comparative analysis helps to ensure the consistency and reproducibility of the manufacturing process and to identify any potential trends or variations that could impact the quality of the final product.

While the presence of Clindamycin B 2-phosphate and other impurities in Clindamycin Phosphate raw material is known, and analytical methods for their detection are well-established, publicly available data detailing a direct comparative analysis of impurity profiles across different manufacturing batches is limited. Such data is often considered proprietary by pharmaceutical manufacturers.

The importance of such an analysis lies in its ability to:

Ensure Process Consistency: Demonstrating that different batches of Clindamycin Phosphate have a consistent impurity profile provides confidence in the manufacturing process's robustness.

Identify Process Deviations: An unexpected increase in the level of a known impurity like Clindamycin B 2-phosphate, or the appearance of a new, unidentified impurity, could signal a deviation in the manufacturing process that needs to be investigated.

Support Quality Control and Batch Release: A consistent impurity profile is a key criterion for the release of a batch of active pharmaceutical ingredients for use in drug product manufacturing.

Regulatory bodies expect pharmaceutical companies to have a thorough understanding of their impurity profiles and to monitor them over time. This includes the characterization of impurities and the implementation of appropriate control strategies to ensure that they remain within acceptable limits. The use of validated analytical methods, as described in the preceding sections, is fundamental to this process.

Molecular Interactions and Biological Activities of Clindamycin B 2 Phosphate

Direct Binding to DNA Gyrase

There is no scientific evidence to suggest that clindamycin (B1669177) B 2-phosphate or its active form, clindamycin, directly binds to DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is the primary target of quinolone antibiotics. nih.govwikipedia.org The mechanism of action for the lincosamide class of antibiotics, to which clindamycin belongs, is centered on the inhibition of bacterial protein synthesis. clevelandclinic.orgwikipedia.org

Direct Binding to Topoisomerase IV

Similar to DNA gyrase, there is no scientific evidence to support the direct binding of clindamycin B 2-phosphate or clindamycin to topoisomerase IV. Topoisomerase IV is another type II topoisomerase involved in bacterial DNA replication, specifically in the separation of daughter chromosomes after replication. nih.govebi.ac.uk This enzyme is also a known target for quinolone antibiotics. nih.govnih.gov The established molecular target of clindamycin is the bacterial ribosome. researchgate.netyoutube.com

Inhibition of Enzyme Activity (e.g., DNA Gyrase and Topoisomerase IV)

Consistent with the lack of direct binding, there is no evidence that clindamycin B 2-phosphate or clindamycin inhibits the enzymatic activity of DNA gyrase or topoisomerase IV. The inhibition of these enzymes is characteristic of other classes of antibiotics, such as aminocoumarins and fluoroquinolones, which interfere with the enzymes' ability to manage DNA topology, leading to disruptions in DNA replication and repair. nih.govuni-tuebingen.deresearchgate.net

Comparison to the Ribosomal Mechanism of Action of Clindamycin

The primary and well-documented mechanism of action of clindamycin, the active metabolite of clindamycin B 2-phosphate, involves the inhibition of bacterial protein synthesis through direct interaction with the bacterial ribosome.

Inhibition of Bacterial Protein Synthesis by Clindamycin (Active Metabolite)

Clindamycin exerts its antibacterial effect by inhibiting protein synthesis within bacterial cells. youtube.comnih.gov This action is primarily bacteriostatic, meaning it prevents bacteria from multiplying, although at higher concentrations, it can be bactericidal (kill bacteria). youtube.comnih.gov By binding to the bacterial ribosome, clindamycin interferes with the translocation step of protein synthesis. youtube.combrainly.com This disruption halts the elongation of the peptide chain, preventing the production of essential proteins required for bacterial growth and replication. youtube.combasicmedicalkey.com

Binding to the 50S Ribosomal Subunit and 23S rRNA by Clindamycin

The specific target of clindamycin is the 50S subunit of the bacterial ribosome. researchgate.netnih.govstudy.com It binds to the 23S ribosomal RNA (rRNA) component within the peptidyl transferase center (PTC), the site where peptide bonds are formed. wikipedia.orgnih.govoup.com This binding action physically obstructs the ribosomal tunnel and interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation. researchgate.netrcsb.orgmdpi.com

Chemical footprinting and structural studies have identified specific nucleotides in the 23S rRNA that are crucial for this interaction. nih.govnih.govoup.com

Below is an interactive table detailing the key interactions between clindamycin and the bacterial ribosome.

| Component | Binding Site/Interaction | Effect |

| Ribosomal Subunit | 50S | researchgate.netnih.govstudy.com |

| rRNA Component | 23S rRNA in the peptidyl transferase center | wikipedia.orgnih.govoup.com |

| Specific Nucleotides | A2058, A2059, A2451, G2505 | nih.govoup.comrcsb.org |

| Mechanism | Inhibition of translocation and peptide bond formation | youtube.combrainly.comsigmaaldrich.com |

In Vitro Studies of Cellular Interactions

In vitro, clindamycin B 2-phosphate itself has little to no antibacterial activity. fda.gov This is because it is a prodrug that requires enzymatic conversion to the active clindamycin. researchgate.netnih.gov Studies using in vitro enzyme systems have demonstrated that the hydrolysis of the phosphate (B84403) ester is necessary for activity. researchgate.net

Once converted, the active clindamycin can be studied in vitro to determine its minimum inhibitory concentrations (MICs) against various bacterial strains. For example, in vitro studies have evaluated the antimicrobial activity of clindamycin and its metabolites against different species of Staphylococcus. kuleuven.be Furthermore, in vitro research has shown that at subinhibitory concentrations, clindamycin can differentially affect the transcription of exoprotein genes in Staphylococcus aureus, suggesting a more complex interaction with bacterial cells beyond simple protein synthesis inhibition. nih.gov Studies on human liver and intestinal microsomes have been conducted in vitro to understand the metabolism of clindamycin, identifying the primary role of the CYP3A4 enzyme in its conversion to metabolites like clindamycin sulfoxide (B87167) and N-desmethylclindamycin. nih.govnih.gov

Cytotoxicity Assessments on Mammalian Cell Lines (e.g., 3T3 mouse fibroblasts)

Research into the cytotoxic profile of Clindamycin 2-phosphate has included assessments on various mammalian cell lines to determine its potential impact on cellular viability and function. Studies involving 3T3 mouse fibroblasts, a common cell line for in vitro toxicology, have been conducted to evaluate these effects.

Investigations have shown that Clindamycin 2-phosphate does not exhibit significant cytotoxicity towards 3T3 mouse fibroblasts at notable concentrations. In one particular study, when these cells were exposed to a concentration of 10 mg/mL of Clindamycin 2-phosphate for periods of 24 and 48 hours, no significant cytotoxic effects were observed. The viability of the 3T3 cells remained above 70% throughout the exposure period, indicating a low level of toxicity to this cell line under the tested conditions.

Table 1: Cytotoxicity of Clindamycin 2-Phosphate on 3T3 Mouse Fibroblasts

| Cell Line | Compound Concentration | Exposure Time | Observation |

|---|

Effects on Specific Eukaryotic Cell Types (e.g., HIV-infected MOLT3 cells, osteoblastic cells)

The biological activity of Clindamycin 2-phosphate has also been evaluated in more specific eukaryotic cell contexts, revealing varied and concentration-dependent effects.

HIV-Infected MOLT3 Cells: Studies investigating the toxicity of clindamycin in the context of Human Immunodeficiency Virus (HIV) have utilized T-lymphocyte cell lines, such as MOLT3 cells. Research aimed at understanding hypersensitivity reactions found that incubating HIV-infected MOLT3 cells with increasing concentrations of clindamycin did not lead to an increase in cell death compared to uninfected cells. nih.gov No concentration-dependent toxicity was demonstrated in this model, suggesting that the compound does not have a direct cytotoxic effect on these cells, even in the presence of HIV infection. nih.gov

Osteoblastic Cells: The interaction of clindamycin with bone-forming cells, or osteoblasts, is complex and demonstrates a notable dose-dependent relationship. researchgate.net

At lower concentrations, clindamycin has been shown to stimulate osteoblastic activity. For instance, at a concentration of 10 µg/mL, an increase in alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation and metabolism, was observed at 24 and 48 hours. researchgate.netmedchemexpress.com Similarly, mineralization, a key function of mature osteoblasts, was found to increase at concentrations of 10 and 25 µg/mL. researchgate.net Furthermore, studies using 150 µg/mL of clindamycin on human osteoblasts showed a significant increase in the gene expression of multiple markers crucial for osteoblast growth and differentiation, such as RUNX-2, osterix (OSX), ALP, osteocalcin (B1147995) (OSC), and Type I collagen (Col-I). nih.govugr.es

Conversely, higher concentrations of clindamycin exhibit clear cytotoxic effects on osteoblasts. At 500 µg/mL, cell proliferation was significantly decreased in a dose-dependent manner, falling to just 3.5% of the control samples after 72 hours. researchgate.net This concentration also led to a significant increase in lactate (B86563) dehydrogenase (LDH) activity at 48 and 72 hours, indicating cell damage and cytotoxicity. researchgate.netmedchemexpress.com At concentrations of 50 µg/mL and above, a decrease in or complete absence of calcification was noted. researchgate.net Other research has identified that concentrations between 20 to 40 µg/mL can inhibit the proliferation and metabolic activity of primary human osteoblasts. nih.gov

Table 2: Effects of Clindamycin on Human Osteoblasts

| Concentration | Exposure Time | Effect | Outcome |

|---|---|---|---|

| 10 µg/mL | 24 and 48 hours | ↑ Alkaline Phosphatase (ALP) Activity | Stimulation of Cell Metabolism researchgate.netmedchemexpress.com |

| 10 and 25 µg/mL | Not specified | ↑ Extracellular Matrix Calcification | Stimulation of Mineralization researchgate.net |

| 20-40 µg/mL | 48 hours | ↓ Proliferation & Metabolic Activity | Inhibition of Cell Growth nih.gov |

| ≥ 50 µg/mL | Not specified | ↓ or ∅ Calcification | Inhibition of Mineralization researchgate.net |

| 150 µg/mL | 24 hours | ↑ Gene Expression (e.g., RUNX-2, ALP, OSC) | Promotion of Osteoblast Differentiation nih.govugr.es |

| 500 µg/mL | 48 and 72 hours | ↑ Lactate Dehydrogenase (LDH) Activity | Cytotoxicity researchgate.netmedchemexpress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Alkaline Phosphatase |

| Clindamycin |

| Clindamycin 2-phosphate |

| Clindamycin B 2-phosphate |

| Collagen (Type I) |

| Lactate Dehydrogenase |

| Osterix |

| Osteocalcin |

Comparative Research with Clindamycin Phosphate Prodrug

Prodrug Activation Mechanism of Clindamycin (B1669177) Phosphate (B84403)

Clindamycin phosphate's utility as a therapeutic agent is entirely dependent on its conversion to the active form, clindamycin. This biotransformation is a critical step that enables its antibacterial action.

Clindamycin phosphate is an inactive compound in vitro. usp.org Its therapeutic effect is realized after administration, where it undergoes rapid hydrolysis in vivo to yield the active parent drug, clindamycin. medchemexpress.comnih.govresearchgate.net This conversion process is a hydrolysis reaction that cleaves the phosphate ester bond. medchemexpress.comresearchgate.net The primary mechanism for this activation is phosphatase ester hydrolysis, where a water molecule is used to break the bond, releasing the active clindamycin and an inorganic phosphate ion. researchgate.netwikipedia.org This rapid conversion ensures that the active antibiotic is available systemically to combat bacterial infections. nih.gov

The hydrolysis of the phosphate ester prodrug is not spontaneous but is catalyzed by a class of enzymes known as phosphatases. researchgate.netwikipedia.org These enzymes are ubiquitous throughout the body and are responsible for cleaving phosphate groups from a wide variety of molecules. wikipedia.orgtaylorandfrancis.com Alkaline phosphatases, in particular, are key enzymes in this conversion process. nih.gov Intestinal alkaline phosphatases (IALPs) are significantly involved in the hydrolysis of orally administered phosphate prodrugs. researchgate.netresearchgate.net Upon administration, phosphatases in the blood and tissues recognize the phosphate ester and efficiently catalyze its cleavage, ensuring a swift release of active clindamycin. nih.gov The rate and extent of this enzymatic conversion are crucial factors in the pharmacokinetic profile of the drug.

Comparative Kinetics of Hydrolysis for Different Clindamycin Phosphate Esters (e.g., 2-phosphate vs. 3-phosphate)

The position of the phosphate ester on the clindamycin molecule can influence the rate of hydrolysis. While detailed comparative kinetic data for Clindamycin B 2-phosphate versus other isomers like clindamycin 3-phosphate is not extensively detailed in publicly available literature, liquid chromatography methods have been developed to separate these various phosphate isomers, including clindamycin 2-phosphate, clindamycin 3-phosphate, clindamycin 4-phosphate, and clindamycin B 2-phosphate. nih.gov This indicates that these distinct chemical entities exist and could have different rates of enzymatic hydrolysis. The efficiency of the enzymatic conversion by phosphatases can be dependent on the specific stereochemical structure of the substrate molecule. scirp.org Therefore, it is plausible that the 2-phosphate and 3-phosphate esters exhibit different kinetic profiles upon interaction with phosphatases, potentially affecting the rate of active clindamycin formation.

Influence of Phosphate Moiety on Physicochemical Properties and Biotransformation

The addition of a phosphate moiety to the clindamycin molecule significantly alters its physicochemical properties, which is the primary reason for its development as a prodrug.

Enhanced Water Solubility : One of the most significant advantages of the phosphate ester form is its increased water solubility compared to the parent clindamycin. researchgate.net This improved solubility allows for the formulation of aqueous solutions suitable for intravenous and intramuscular injections, overcoming the pain often associated with the injection of less soluble compounds. researchgate.net

Improved Stability : The phosphate prodrug can exhibit different stability characteristics. Studies on topical formulations have shown that the stability of clindamycin phosphate can be influenced by pH, with greater stability observed in a pH range of 3-5. researchgate.net

Biotransformation : The phosphate group directs the biotransformation of the drug. It is designed to be readily cleaved by endogenous phosphatases to release the active drug. nih.gov This targeted biotransformation avoids the need for hepatic metabolism for activation and ensures the drug is activated systemically. nih.gov

The table below summarizes the key differences in physicochemical properties.

| Property | Clindamycin | Clindamycin Phosphate | Influence of Phosphate Moiety |

| Water Solubility | Lower | Higher researchgate.net | Increases solubility, allowing for parenteral formulations. |

| Biological Activity | Active | Inactive Prodrug usp.orgnih.gov | Masks the active site, requiring in vivo hydrolysis for activation. |

| Administration Route | Primarily Oral | Intravenous, Intramuscular, Topical | Enables alternative administration routes due to increased solubility. |

| Activation Mechanism | N/A | Enzymatic Hydrolysis medchemexpress.com | Requires cleavage by phosphatase enzymes to become active. researchgate.net |

Antimicrobial Spectrum and Efficacy of Activated Clindamycin

Once clindamycin phosphate is hydrolyzed to clindamycin, the active drug exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. drugbank.commsdmanuals.compatsnap.com It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation process and halting the growth of the polypeptide chain. drugbank.compatsnap.comnih.gov

The activated clindamycin has a broad spectrum of activity, particularly against:

Gram-positive aerobes : This includes various species of Staphylococcus (including some strains of methicillin-resistant Staphylococcus aureus or MRSA) and Streptococcus. nih.govdrugs.com

Anaerobic bacteria : It is highly effective against a wide range of anaerobic bacteria, both Gram-positive and Gram-negative, such as Bacteroides fragilis. nih.govresearchgate.net

It is generally not effective against aerobic Gram-negative bacteria or enterococci. nih.gov The efficacy of clindamycin makes it a crucial therapeutic option for serious infections, including skin and soft tissue infections, respiratory infections, and pelvic infections caused by susceptible organisms. nih.govdrugs.com

The following table provides a summary of the antimicrobial spectrum of activated clindamycin.

| Bacterial Group | Susceptible Organisms | General Efficacy |

| Gram-Positive Aerobes | Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae, Streptococcus pyogenes nih.govdrugs.com | High |

| Anaerobic Bacteria | Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., Clostridium perfringens nih.govcymitquimica.com | High |

| Gram-Negative Aerobes | (e.g., Escherichia coli, Pseudomonas aeruginosa) | Resistant nih.gov |

| Enterococci | (e.g., Enterococcus faecalis) | Resistant nih.gov |

| Protozoa | Toxoplasma gondii, Plasmodium falciparum (off-label use) drugbank.comnih.gov | Moderate |

Future Research Directions

Deeper Elucidation of Clindamycin (B1669177) B 2-Phosphate's Specific Molecular Interactions

Clindamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. sigmaaldrich.comsigmaaldrich.comacs.org Clindamycin B 2-phosphate, differing from its propyl-containing counterpart by an ethyl group on the pyrrolidine (B122466) ring, is presumed to have a similar target. nih.govnih.gov However, this subtle structural alteration could influence its binding affinity and the precise nature of its interaction with the ribosomal target.

Future research should aim to resolve the high-resolution three-dimensional structure of Clindamycin B 2-phosphate in complex with the bacterial ribosome. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) would be invaluable in visualizing the exact binding pocket. Such studies would allow for a detailed comparison with the binding of clindamycin, revealing any differences in hydrogen bonding, hydrophobic interactions, or conformational changes induced upon binding. Computational modeling and molecular dynamics simulations could further complement these experimental approaches to quantify the energetic differences in binding, providing a molecular-level explanation for any observed variance in activity.

Investigation of Potential Biological Roles Beyond Impurity Status

Clindamycin 2-phosphate is an inactive prodrug that undergoes rapid in vivo hydrolysis by phosphatases to release the active clindamycin. nih.govmedchemexpress.comresearchgate.net Clindamycin B 2-phosphate is primarily considered a process-related impurity or degradation product. A significant avenue for future research is to determine if it shares this prodrug characteristic.

Advanced Analytical Techniques for Trace-Level Detection and Quantification

The accurate identification and quantification of impurities are paramount in pharmaceutical manufacturing. Current methods for analyzing clindamycin and its related substances, including Clindamycin B 2-phosphate, heavily rely on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govnih.govusp.org While effective, future research should focus on developing and validating more advanced analytical methodologies to enhance sensitivity, specificity, and efficiency.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, could offer significantly lower limits of detection and quantification. nih.gov This would be particularly beneficial for monitoring trace-level impurities and degradation products. Furthermore, exploring alternative separation techniques could provide orthogonal methods for quality control.

Table 1: Potential Advanced Analytical Techniques for Clindamycin B 2-Phosphate Analysis

| Analytical Technique | Potential Advantages for Impurity Analysis |

| UHPLC-HRMS | Provides exceptional sensitivity and mass accuracy, enabling confident identification and quantification of trace-level compounds without reference standards. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Offers faster analysis times and a reduction in organic solvent consumption, presenting a "greener" analytical alternative. |

| Capillary Electrophoresis (CE) | Delivers very high separation efficiency, requires minimal sample volume, and offers a different separation mechanism for complex mixtures. |

Controlled Synthesis and Purification Strategies for Clindamycin B 2-Phosphate for Research Purposes

To enable the thorough biological and analytical investigations outlined previously, a reliable source of high-purity Clindamycin B 2-phosphate reference material is essential. While it is available commercially as an impurity standard, future research could focus on developing a de novo, controlled, and scalable synthetic route. acanthusresearch.comlgcstandards.com

A plausible strategy would involve the chemical modification of lincomycin (B1675468) or a related precursor, mirroring the synthesis of clindamycin itself. acs.org A key step would be the selective phosphorylation of the 2-hydroxyl group of Clindamycin B. A patent for the preparation of clindamycin phosphate (B84403) describes a process involving protected intermediates to achieve this selectivity, which could be adapted. google.com Following synthesis, robust purification methods, such as preparative chromatography, would need to be optimized to isolate the target compound and ensure its purity for use as a certified reference standard in research and quality control laboratories.

Role in Antibiotic Resistance Mechanisms if a specific pathway is identified for B 2-phosphate

Bacterial resistance to clindamycin typically arises from modifications to its ribosomal binding site, often through methylation of the 23S rRNA, which can lead to cross-resistance with macrolides and streptogramins (MLSb resistance). nih.govmsdmanuals.com Should Clindamycin B 2-phosphate (or its active form, Clindamycin B) be found to possess significant antibacterial activity, it would be crucial to investigate its interaction with these known resistance mechanisms.

Future research in this hypothetical scenario would involve testing the compound against bacterial strains with well-characterized resistance determinants. For example, would the structural difference in the side chain of Clindamycin B affect its binding to a methylated ribosome compared to clindamycin? Furthermore, another common resistance strategy is the active efflux of antibiotics from the bacterial cell. It would be pertinent to investigate whether Clindamycin B is a substrate for known multidrug efflux pumps and if its transport efficiency differs from that of clindamycin. Understanding these interactions would be vital for predicting its potential utility and spectrum of activity in a clinical context.

Q & A

Q. How can researchers ensure reproducibility in Clindamycin B 2-phosphate stability studies across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.